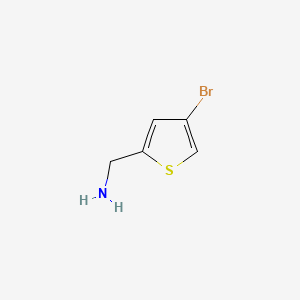

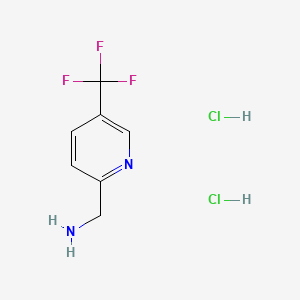

![molecular formula C9H9ClN2O B591795 (7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol CAS No. 1340111-89-8](/img/structure/B591795.png)

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

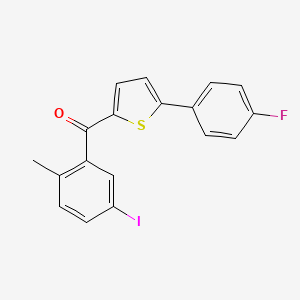

“(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” is a chemical compound with the molecular formula C9H9ClN2O . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .

Synthesis Analysis

Imidazole derivatives can be synthesized through various methods. One general method involves the formation of C–N bonds via an aromatic aldehyde and o-phenylenediamine . Other methods include the use of 1,2-diketones and urotropine in the presence of ammonium acetate , or a ketone oxidation, employing catalytic HBr and DMSO, followed by imidazole condensation with aldehydes .Molecular Structure Analysis

The molecular structure of “(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol” includes a benzimidazole ring, which is a fused benzene and imidazole ring . The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole compounds are known for their broad range of chemical and biological properties . They can participate in various chemical reactions, including [3 + 2] cycloaddition reactions , and multicomponent reactions of readily available vinyl azides, aromatic aldehydes, and aromatic amines .Aplicaciones Científicas De Investigación

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

-

Pharmaceutical Applications : A patent mentions a crystalline form of a compound that contains a similar imidazole structure . This compound is used as a medicament, especially as an orexin receptor antagonist . Orexin receptor antagonists are used to treat insomnia and other sleep disorders .

-

Synthesis of Derivatives : A scientific article discusses the synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives . These derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride . These derivatives could potentially have various applications, depending on their specific structures and properties .

-

Pharmaceutical Applications : A patent mentions a crystalline form of a compound that contains a similar imidazole structure . This compound is used as a medicament, especially as an orexin receptor antagonist . Orexin receptor antagonists are used to treat insomnia and other sleep disorders .

-

Synthesis of Derivatives : A scientific article discusses the synthesis of (1-Methyl-1H-imidazol-2-yl) methanol derivatives . These derivatives were prepared by treating carbonyl compounds with 2-lithio-1-methyl-1H-imidazole (2) or by treating 2-acyl-1H-imidazoles (3) with organometallic reagents or sodium borohydride . These derivatives could potentially have various applications, depending on their specific structures and properties .

Direcciones Futuras

Propiedades

IUPAC Name |

(7-chloro-1-methylbenzimidazol-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O/c1-12-8(5-13)11-7-4-2-3-6(10)9(7)12/h2-4,13H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVXTWYZYQNBSL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC2=C1C(=CC=C2)Cl)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-Chloro-1-methyl-1H-benzo[d]imidazol-2-yl)methanol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

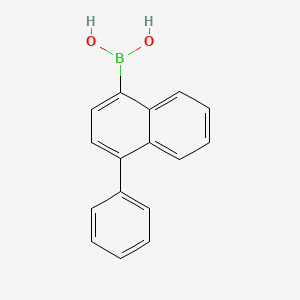

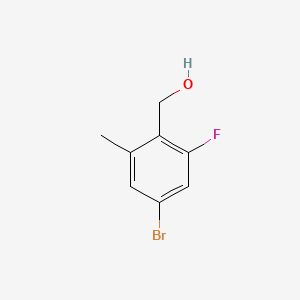

![(4-Bromothieno[2,3-c]pyridin-2-yl)methanol](/img/structure/B591717.png)